![molecular formula C12H8O6 B14380487 3-[Hydroxy(phenyl)methylidene]-4,5-dioxooxolane-2-carboxylic acid CAS No. 89966-26-7](/img/structure/B14380487.png)
3-[Hydroxy(phenyl)methylidene]-4,5-dioxooxolane-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[Hydroxy(phenyl)methylidene]-4,5-dioxooxolane-2-carboxylic acid is an organic compound characterized by a complex structure that includes a phenyl group, a hydroxy group, and a dioxooxolane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Hydroxy(phenyl)methylidene]-4,5-dioxooxolane-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of a phenyl-substituted aldehyde with a dioxooxolane derivative under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize the reaction efficiency and scalability. The use of catalysts and automated control systems can further enhance the production process, ensuring consistent quality and minimizing waste.
化学反应分析
Types of Reactions
3-[Hydroxy(phenyl)methylidene]-4,5-dioxooxolane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The dioxooxolane ring can be reduced to form a dihydroxy derivative.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a dihydroxy derivative.
Substitution: Formation of halogenated or nitrated phenyl derivatives.
科学研究应用
3-[Hydroxy(phenyl)methylidene]-4,5-dioxooxolane-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 3-[Hydroxy(phenyl)methylidene]-4,5-dioxooxolane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the phenyl group can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecule, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 3-[Hydroxy(phenyl)methylidene]-4,5-dioxooxolane-2-carboxylic acid
- 3-[Methoxy(phenyl)methylidene]-4,5-dioxooxolane-2-carboxylic acid
- 3-[Hydroxy(phenyl)methylidene]-4,5-dioxooxolane-2-sulfonic acid
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxy and dioxooxolane groups allows for diverse chemical modifications and interactions, making it a versatile compound for various applications.
属性
CAS 编号 |
89966-26-7 |
|---|---|
分子式 |
C12H8O6 |
分子量 |
248.19 g/mol |
IUPAC 名称 |
3-[hydroxy(phenyl)methylidene]-4,5-dioxooxolane-2-carboxylic acid |
InChI |
InChI=1S/C12H8O6/c13-8(6-4-2-1-3-5-6)7-9(14)12(17)18-10(7)11(15)16/h1-5,10,13H,(H,15,16) |
InChI 键 |
FYDYYPVEFYQOGE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=C2C(OC(=O)C2=O)C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


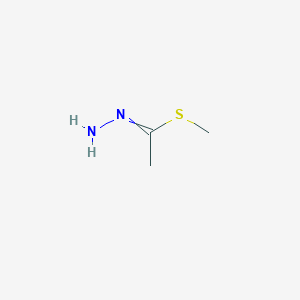
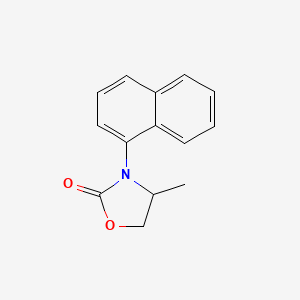
![4-Amino-6-[2-(4-nitrophenyl)hydrazinyl]pyrimidine-2,5-dione](/img/structure/B14380418.png)
![3-[(Dimethylamino)methylidene]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B14380421.png)

![Dimethyl 6-oxabicyclo[3.2.0]heptane-7,7-dicarboxylate](/img/structure/B14380428.png)

![4-[Phenyl(trimethylsilyl)methanesulfonyl]morpholine](/img/structure/B14380457.png)
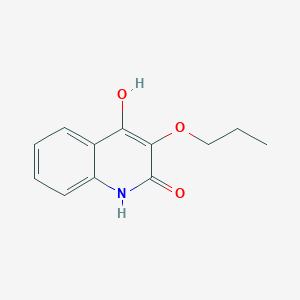
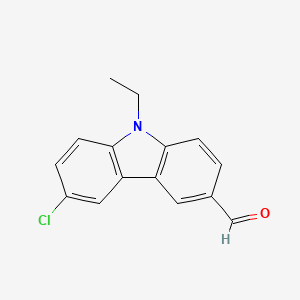
![2-[(1,4,7,10-Tetraoxacyclododecan-2-yl)methoxy]phenol](/img/structure/B14380468.png)
![N,N-Diethyl-2-{[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}ethan-1-amine](/img/structure/B14380483.png)
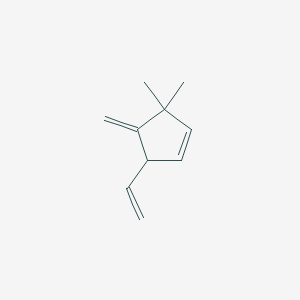
![[4-(Cyclohexylsulfanyl)butoxy]benzene](/img/structure/B14380490.png)
